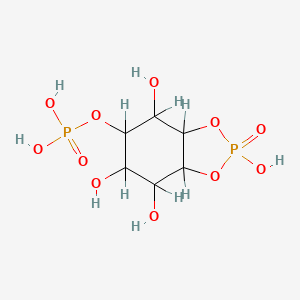
Inositol 1,2-cyclic 4-bisphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inositol 1,2-cyclic 4-bisphosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H12O11P2 and its molecular weight is 322.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Signaling
Inositol 1,2-cyclic 4-bisphosphate serves as a crucial signaling molecule in various biological processes. It is involved in the regulation of intracellular calcium levels and the activation of protein kinase C. Research has shown that inositol cyclic phosphates are generated during the cleavage of phosphoinositides by phospholipase C, which is pivotal for signal transduction pathways in response to hormonal stimulation .
Key Findings:
- Calcium Mobilization: this compound enhances calcium release from intracellular stores, influencing muscle contraction and neurotransmitter release .
- Signal Amplification: It acts as a second messenger that amplifies signals initiated by hormones such as angiotensin II, thereby modulating physiological responses .
Metabolic Regulation
This compound has been implicated in metabolic pathways related to insulin signaling and glucose metabolism. Its synthesis is decreased in diabetic models, suggesting a potential role in insulin resistance and metabolic disorders.
Case Study: Insulin Sensitivity
A study demonstrated that supplementation with inositol can improve insulin sensitivity in patients with metabolic syndrome. The involvement of cyclic inositol phosphates was highlighted as a mechanism through which insulin's effects are mediated at the cellular level .
Pharmacological Applications
The pharmacological potential of this compound is being explored for therapeutic interventions in various diseases, including diabetes and cardiovascular diseases. Its ability to modulate cellular signaling pathways makes it a candidate for drug development.
Therapeutic Insights:
- Diabetes Management: Research indicates that enhancing the levels of inositol cyclic phosphates may counteract insulin resistance and improve glycemic control .
- Cardiovascular Health: Studies suggest that manipulating the signaling pathways involving inositol cyclic phosphates could provide new strategies for treating hypertension and heart failure .
Research Methodologies
The synthesis and characterization of this compound have been achieved through various experimental techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis Techniques:
- In vitro enzymatic methods have been developed to produce high yields of cyclic phosphates from their non-cyclic precursors .
- Advanced analytical techniques have allowed for the detailed study of its metabolic pathways and interactions within cells .
Data Table: Summary of Applications
Eigenschaften
CAS-Nummer |
97672-09-8 |
|---|---|
Molekularformel |
C6H12O11P2 |
Molekulargewicht |
322.1 g/mol |
IUPAC-Name |
(2,4,6,7-tetrahydroxy-2-oxo-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaphosphol-5-yl) dihydrogen phosphate |
InChI |
InChI=1S/C6H12O11P2/c7-1-2(8)5-6(17-19(13,14)16-5)3(9)4(1)15-18(10,11)12/h1-9H,(H,13,14)(H2,10,11,12) |
InChI-Schlüssel |
OZXJLESGLSBOFI-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C2C1OP(=O)(O2)O)O)OP(=O)(O)O)O)O |
Kanonische SMILES |
C1(C(C(C(C2C1OP(=O)(O2)O)O)OP(=O)(O)O)O)O |
Synonyme |
IcP2 inositol 1,2-cyclic 4-bisphosphate inositol-1,2-cyclic 4-diphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















